molecular formula C23H34O6 B104431 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate CAS No. 17736-20-8

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate

Cat. No.: B104431
CAS No.: 17736-20-8
M. Wt: 406.5 g/mol
InChI Key: MULICLCRGFYQJF-LLTWYMBTSA-N
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Description

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate is a steroidal compound with the molecular formula C23H34O6. It is a derivative of tetrahydrocortisone and is known for its biological activity, particularly in the field of endocrinology. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate typically involves multiple steps starting from readily available steroid precursors. One common method involves the acetylation of tetrahydrocortisone. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives.

Scientific Research Applications

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.

    Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and immunosuppressive properties.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. The compound’s effects are mediated through the activation of these receptors and subsequent changes in gene transcription.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrocortisone: A closely related compound with similar biological activity.

    Cortisone: Another steroid with anti-inflammatory properties.

    Hydrocortisone: A commonly used corticosteroid in medicine.

Uniqueness

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 21-acetate is unique due to its specific acetylation at the 21-position, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability and alter its interaction with steroid receptors compared to its non-acetylated counterparts.

Properties

IUPAC Name

[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16+,17+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULICLCRGFYQJF-LLTWYMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938926
Record name 3,17-Dihydroxy-11,20-dioxopregnan-21-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17736-20-8
Record name (3α,5β)-21-(Acetyloxy)-3,17-dihydroxypregnane-11,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17736-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocortisone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87520
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Record name MLS002638216
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Record name 3,17-Dihydroxy-11,20-dioxopregnan-21-yl acetate
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Record name 3α,17,21-trihydroxy-5β-pregnane-11,20-dione 21-acetate
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